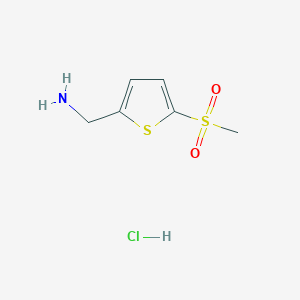
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Übersicht
Beschreibung
D-2-Aminoglutarimide (hydrochloride): It has been utilized in the synthesis of hydantoins, which possess anti-angiogenic and cancer cell differentiation-inducing activities .
Wirkmechanismus
- By blocking these receptors, it modulates sympathetic activity, leading to changes in blood pressure and other physiological responses .
- Overall, this dual action helps control blood pressure and manage conditions like hypertension and angina .
- Downstream effects involve decreased cardiac output, reduced renin release, and altered sympathetic tone .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: D-2-Aminoglutarimid (Hydrochlorid) kann durch Reaktion von Glutarimid mit Ammoniak unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Glutarimid in Gegenwart von Ammoniakgas, gefolgt von einer Reinigung, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von D-2-Aminoglutarimid (Hydrochlorid) beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen: D-2-Aminoglutarimid (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene Amin-Derivate umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und oxidierte Derivate von D-2-Aminoglutarimid (Hydrochlorid), die in verschiedenen chemischen Synthesen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
D-2-Aminoglutarimid (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Es wurde auf seine Rolle bei der Zelldifferenzierung und den antiangiogenen Aktivitäten untersucht.
Industrie: Es wird bei der Synthese verschiedener Industriechemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von D-2-Aminoglutarimid (Hydrochlorid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Angiogenese hemmt und die Differenzierung von Krebszellen induziert, indem es spezifische Signalwege moduliert, die an Zellwachstum und -differenzierung beteiligt sind . Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es wird vermutet, dass es mit Schlüsselenzymen und Rezeptoren interagiert, die an diesen Prozessen beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions: D-2-Aminoglutarimide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of D-2-Aminoglutarimide (hydrochloride), which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
D-2-Aminoglutarimide (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of hydantoins and other bioactive compounds.
Biology: It has been studied for its role in cell differentiation and anti-angiogenic activities.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Aminoglutethimid: Ein Aromatasehemmer, der zur Behandlung des Cushing-Syndroms und bestimmter Krebsarten eingesetzt wird.
Glutarimid: Eine verwandte Verbindung, die in verschiedenen chemischen Synthesen verwendet wird.
Hydantoine: Verbindungen, die unter Verwendung von D-2-Aminoglutarimid (Hydrochlorid) als Zwischenprodukt synthetisiert werden.
Einzigartigkeit: D-2-Aminoglutarimid (Hydrochlorid) ist aufgrund seiner spezifischen Struktur und seiner Fähigkeit, die Differenzierung von Krebszellen zu induzieren und die Angiogenese zu hemmen, einzigartig. Seine Rolle als Synthesezwischenprodukt bei der Herstellung von Hydantoinen unterstreicht seine Bedeutung in der chemischen und pharmazeutischen Forschung .
Eigenschaften
IUPAC Name |
(3R)-3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801140-47-5 | |
| Record name | (3R)-3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)


![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)



![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)
